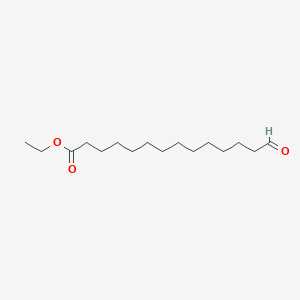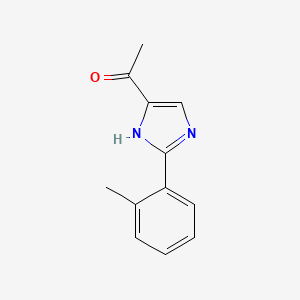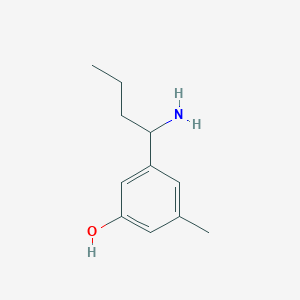
2,4-Dichloro-5,6-difluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5,6-difluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with ortho-aminobenzoic acid and potassium cyanate.
Formation of Quinazoline Diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20 to 100°C and a pH of 9 to 12 to form 2,4-quinazoline diones.
Chlorination: The quinazoline diones are then chlorinated using a chlorinating agent, such as fatty amine, to produce 2,4-dichloroquinazoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often mediated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative transformations.
Reducing Agents: Various reducing agents can be employed depending on the desired transformation.
Solvents: Organic solvents like acetonitrile and benzene are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of aromatic compounds .
Applications De Recherche Scientifique
2,4-Dichloro-5,6-difluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,4-Dichloro-5,6-difluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H2Cl2F2N2 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
2,4-dichloro-5,6-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H |
Clé InChI |
XBFBIETUWMHQPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)









